N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a benzyl group at the amide nitrogen and a 4-phenylpiperazine moiety linked via a sulfonyl group at the 3-position.
Properties
IUPAC Name |
N-benzyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-22(23-17-18-7-3-1-4-8-18)21-20(11-16-29-21)30(27,28)25-14-12-24(13-15-25)19-9-5-2-6-10-19/h1-11,16H,12-15,17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYTZPYPZVVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This core is then functionalized with the appropriate substituents, including the benzyl group and the phenylpiperazine moiety. Common synthetic routes may include:
Condensation Reactions: These reactions involve the condensation of thiophene-2-carboxylic acid with benzylamine to form the benzyl derivative.
Sulfonylation Reactions: The thiophene-2-carboxamide is then subjected to sulfonylation using reagents such as chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The phenylpiperazine moiety is introduced through a coupling reaction with 4-phenylpiperazine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This may require the use of specialized reactors and equipment to maintain precise reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield corresponding sulfides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been studied for its medicinal properties, including its potential use as an anticonvulsant, antimicrobial, or anti-inflammatory agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in inflammatory processes.
Comparison with Similar Compounds
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide
- Structural Features : This compound () shares the thiophene-2-carboxamide backbone but differs in linker chemistry (butyl chain vs. sulfonyl group) and piperazine substitution (2-trifluoromethoxyphenyl vs. 4-phenyl).
- The 2-trifluoromethoxyphenyl substituent introduces electron-withdrawing effects, which may alter binding affinity to serotonin or dopamine receptors compared to the electron-neutral 4-phenyl group in the target compound .
3-Amino-5-(3/4-methoxyphenyl)thiophene-2-carboxamide Derivatives
- Synthesis : Prepared via formic acid-mediated cyclization (Method C, ), contrasting with the sulfonylation and nucleophilic substitution steps likely used for the target compound.
- Key Differences: Amino vs. Methoxyphenyl vs. Piperazinylsulfonyl: Methoxy groups improve solubility but lack the piperazine’s capacity for ionic interactions with biological targets .
Piperazine- and Sulfonyl-Containing Analogues
Sulfonyl-Linked 1,2,4-Triazoles
- Synthesis : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share sulfonyl linkages but replace the thiophene core with a triazole ring.
- Spectroscopic Comparison :
- IR Data : The absence of C=O bands (~1663–1682 cm⁻¹) in triazoles confirms cyclization, while the target compound’s carboxamide C=O would exhibit strong absorption near 1680 cm⁻¹ .
- Tautomerism : Unlike the stable thione tautomers in triazoles (νC=S at 1247–1255 cm⁻¹), the target compound’s sulfonyl group lacks tautomeric variability, favoring rigid geometry .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-benzyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its interactions with neurotransmitter systems and potential therapeutic applications. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which contribute to its unique biological properties. The structural formula is represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 402.49 g/mol |
| CAS Number | 1040641-14-2 |
Interaction with Neurotransmitter Receptors
This compound exhibits notable interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions are crucial for its potential application in treating neurological disorders such as depression and anxiety.
- Serotonin Receptor Modulation : The compound has been shown to act as a partial agonist at specific serotonin receptor subtypes, which may contribute to mood regulation and anxiolytic effects.
- Dopamine Receptor Interaction : Its affinity for dopamine receptors suggests potential applications in managing conditions like schizophrenia and Parkinson's disease.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic potential:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter breakdown, thus increasing acetylcholine levels in synaptic clefts.
Research Findings
Several studies have evaluated the biological activity of this compound, highlighting its potential as a therapeutic agent.
Case Studies
- Neuroprotective Effects : A study conducted on rodent models demonstrated that administration of the compound led to significant neuroprotection against induced oxidative stress, suggesting its utility in neurodegenerative diseases.
- Antitumor Activity : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating significant growth inhibition .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : Starting from 4-phenylpiperazine, the reaction with benzoyl chloride forms the benzamide derivative.
- Sulfonation Reaction : The benzamide is then treated with thiophene sulfonyl chloride under basic conditions to yield the final product.
This multi-step synthesis allows for the incorporation of various substituents on the thiophene ring to enhance biological activity.
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
